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Cat. No.: B8104000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GNE-1858 is a potent and ATP-competitive small molecule inhibitor of Hematopoietic

Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase

Kinase 1 (MAP4K1). HPK1 is a crucial negative regulator of T-cell receptor (TCR) signaling,

playing a key role in dampening T-cell activation, proliferation, and effector functions. By

inhibiting HPK1, GNE-1858 effectively removes this brake on the immune response, leading to

enhanced T-cell-mediated immunity. These characteristics make GNE-1858 a valuable

research tool for studying T-cell signaling pathways and a potential candidate for

immunotherapeutic drug development.

This document provides detailed application notes and experimental protocols for utilizing

GNE-1858 to investigate its effects on T-cell signaling.

Compound Information and Properties
GNE-1858 is a highly potent inhibitor of HPK1. Its primary mechanism of action is the inhibition

of the phosphorylation of SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at serine

376 (S376), a key step in the negative feedback loop mediated by HPK1.
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Target Assay IC50 (nM) Reference

Wild-type HPK1

SLP76

Phosphorylation

Assay

1.9 [1][2][3]

HPK1-TSEE (active

mimetic mutant)

SLP76

Phosphorylation

Assay

1.9 [1][2][3]

HPK1-SA

SLP76

Phosphorylation

Assay

4.5 [1][2][3]

Kinase Selectivity Profile

A comprehensive, publicly available kinase selectivity profile for GNE-1858 against a broad

panel of kinases has not been identified in the reviewed literature. While GNE-1858 is reported

as a potent HPK1 inhibitor, researchers should consider performing their own kinase selectivity

profiling to fully characterize its specificity and potential off-target effects in their experimental

systems.

T-Cell Signaling Pathway Modulation by GNE-1858
Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates

SLP-76 at S376. This phosphorylation event leads to the recruitment of 14-3-3 proteins and

subsequent ubiquitination and degradation of SLP-76, thereby attenuating the TCR signal.

GNE-1858, by inhibiting HPK1, prevents the phosphorylation of SLP-76, leading to a more

sustained and robust downstream signaling cascade, resulting in enhanced T-cell activation,

proliferation, and cytokine production.
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Caption: HPK1 signaling pathway and the inhibitory action of GNE-1858.

Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of GNE-1858 on

T-cell signaling and function.

Western Blot Analysis of SLP-76 Phosphorylation
This protocol details the detection of phosphorylated SLP-76 (p-SLP76) in T-cells following

TCR stimulation in the presence or absence of GNE-1858.

Experimental Workflow
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Caption: Western blot workflow for p-SLP76 detection.

Materials:

Jurkat cells or isolated primary human T-cells

RPMI-1640 medium with 10% FBS

GNE-1858 (dissolved in DMSO)

Anti-CD3 antibody (clone OKT3)

Anti-CD28 antibody

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody: Rabbit anti-phospho-SLP76 (Ser376)

Primary antibody: Mouse anti-β-actin (loading control)

Secondary antibody: HRP-conjugated anti-rabbit IgG

Secondary antibody: HRP-conjugated anti-mouse IgG

Chemiluminescence substrate
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Western blot imaging system

Procedure:

Cell Culture and Treatment:

Culture Jurkat cells or primary T-cells in RPMI-1640 supplemented with 10% FBS.

Seed cells at a density of 1 x 10^6 cells/mL.

Pre-treat cells with desired concentrations of GNE-1858 (e.g., 1, 10, 100 nM) or DMSO

(vehicle control) for 1 hour at 37°C.

T-Cell Stimulation:

Stimulate the T-cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for

15-30 minutes at 37°C.

Cell Lysis:

Pellet the cells by centrifugation at 300 x g for 5 minutes.

Wash the cell pellet once with ice-cold PBS.

Lyse the cells by adding 100 µL of ice-cold lysis buffer.

Incubate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA protein assay.

SDS-PAGE and Western Blotting:

Normalize protein concentrations for all samples and prepare them with Laemmli sample

buffer.
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Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

Perform electrophoresis to separate the proteins.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-p-SLP76 antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Incubate the membrane with the chemiluminescence substrate and visualize the bands

using an imaging system.

Strip and re-probe the membrane with an anti-β-actin antibody for a loading control.

T-Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation

by flow cytometry. As cells divide, the CFSE dye is equally distributed between daughter cells,

leading to a halving of fluorescence intensity with each cell division.

Materials:

Isolated primary human T-cells

RPMI-1640 medium with 10% FBS

CFSE staining solution

Anti-CD3 and anti-CD28 antibodies

GNE-1858
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Flow cytometry buffer (PBS with 2% FBS)

Flow cytometer

Procedure:

CFSE Staining:

Resuspend 1 x 10^7 T-cells in 1 mL of pre-warmed PBS.

Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and mix immediately.

Incubate for 10 minutes at 37°C, protected from light.

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

Wash the cells twice with complete medium.

Cell Culture and Treatment:

Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.

Plate the cells in a 96-well plate.

Add various concentrations of GNE-1858 or DMSO.

T-Cell Stimulation:

Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).

Incubate the cells for 3-5 days at 37°C.

Flow Cytometry Analysis:

Harvest the cells and wash them with flow cytometry buffer.

Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC

channel.
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Analyze the data to identify distinct peaks of fluorescence, each representing a successive

generation of divided cells.

Intracellular Cytokine Staining for IL-2 and IFN-γ
This protocol allows for the detection of intracellular cytokine production (e.g., IL-2 and IFN-γ)

in T-cells at a single-cell level using flow cytometry.

Materials:

Isolated primary human T-cells

RPMI-1640 medium with 10% FBS

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

Brefeldin A (protein transport inhibitor)

GNE-1858

Fixation/Permeabilization buffer

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-IL-2, anti-IFN-γ

Flow cytometer

Procedure:

Cell Culture and Treatment:

Plate T-cells at 1 x 10^6 cells/mL in a 96-well plate.

Add GNE-1858 or DMSO and incubate for 1 hour.

T-Cell Stimulation and Cytokine Accumulation:

Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4-6 hours at 37°C.
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For the last 2-4 hours of stimulation, add Brefeldin A (10 µg/mL) to block cytokine

secretion.

Surface Staining:

Harvest the cells and wash them with flow cytometry buffer.

Stain for surface markers (e.g., anti-CD4, anti-CD8) for 30 minutes on ice.

Wash the cells twice.

Fixation and Permeabilization:

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

Wash the cells and then resuspend in permeabilization buffer.

Intracellular Staining:

Add the fluorochrome-conjugated anti-IL-2 and anti-IFN-γ antibodies.

Incubate for 30 minutes at room temperature, protected from light.

Wash the cells twice with permeabilization buffer.

Flow Cytometry Analysis:

Resuspend the cells in flow cytometry buffer.

Acquire the samples on a flow cytometer.

Gate on CD4+ or CD8+ T-cell populations and analyze the percentage of cells positive for

IL-2 and IFN-γ.

Conclusion
GNE-1858 is a powerful tool for dissecting the role of HPK1 in T-cell signaling. The protocols

outlined in this document provide a framework for investigating its effects on key aspects of T-

cell function, including proximal signaling events, proliferation, and cytokine production. By
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utilizing GNE-1858 in these assays, researchers can gain valuable insights into the

mechanisms of T-cell regulation and explore the therapeutic potential of HPK1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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